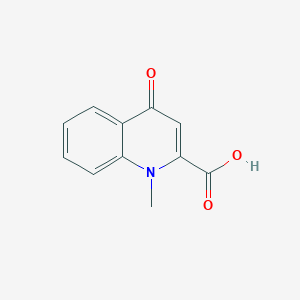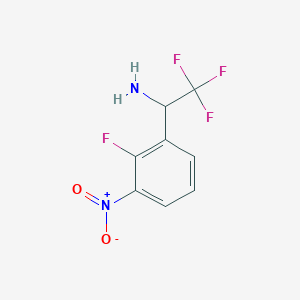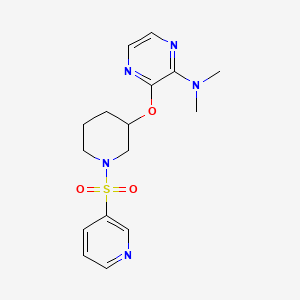
2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPA belongs to the family of arylpropionic acid derivatives, which are known for their anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
Highly Selective Formation of Unsaturated Esters
The study by Magro et al. (2010) explores the methoxycarbonylation of phenylethyne catalysed by palladium complexes, leading to the formation of methyl cinnamate with high activity and regioselectivity. This reaction is crucial for producing unsaturated esters or α,ω-diesters, serving as intermediates in chemical synthesis (Magro et al., 2010).
Synthesis of Carbohydrates
Montgomery, Pirrung, and Heathcock (1990) describe the aldol reactions involving methyl 2-methoxypropanoate, contributing to the synthesis of L-cladinose, a significant component in carbohydrate chemistry (Montgomery, Pirrung, & Heathcock, 1990).
General Synthesis of 2-Alkoxy-2-phenylpropanoic Acids
Monk et al. (2008) discuss a two-step synthesis of various 2-alkoxy-2-phenylpropanoic acids, integral in various chemical syntheses and industrial applications (Monk et al., 2008).
Applications in Biochemistry and Medicine
Therapeutic and Nutraceutical Applications
Płowuszyńska and Gliszczyńska (2021) investigate p-methoxycinnamic acid (p-MCA), closely related in structure to 2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid, outlining its wide range of biologically useful properties. This compound is significant in therapeutic and nutraceutical applications due to its antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).
Neuroprotective Phenylpropanoid Esters
Kim and Kim (2000) isolated phenylpropanoid esters from Scrophularia buergeriana, demonstrating significant protective effects against glutamate-induced neurodegeneration. These findings highlight the potential therapeutic applications of phenylpropanoid derivatives in neuroprotective medicine (Kim & Kim, 2000).
Applications in Industrial Processes
Synthesis of PPARpan Agonist
Guo et al. (2006) describe the synthesis of a potent PPARpan agonist, involving the formation of 2-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid. This synthesis is integral in the production of drugs targeting PPAR, a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes (Guo et al., 2006).
Propiedades
IUPAC Name |
2-methoxy-2-methyl-3-phenylmethoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(15-2,11(13)14)9-16-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGMQGJZFTVIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)

![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2645756.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide](/img/structure/B2645758.png)
![4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645759.png)
![(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2645760.png)
![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B2645761.png)
![1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane](/img/structure/B2645766.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2645770.png)

![3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2645773.png)
![N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide](/img/structure/B2645774.png)
